molecular formula C12H12N5Na2O7P B593764 1,N6-Ethenoadenosine 5/'-monophosphate (sodium salt) CAS No. 885597-18-2

1,N6-Ethenoadenosine 5/'-monophosphate (sodium salt)

Cat. No.: B593764
CAS No.: 885597-18-2
M. Wt: 415.2
InChI Key: KVSQHHAQCKSCRL-CMUBXXRSSA-L
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Description

1,N6-Ethenoadenosine 5’-monophosphate (1,N6-ε-AMP) is a highly fluorescent analog of adenosine 5’-monophosphate (AMP). It serves as an effective probe for AMP-related systems due to its detectability at low concentrations . It is characterized by an excitation wavelength range of 250-300 nm and emits at 415 nm .


Molecular Structure Analysis

The molecular formula of 1,N6-Ethenoadenosine 5’-monophosphate (sodium salt) is C12H12N5O7PNa2 . The InChI string and SMILES string provide more detailed information about its molecular structure .


Physical and Chemical Properties Analysis

The molecular weight of 1,N6-Ethenoadenosine 5’-monophosphate (sodium salt) is 415.21 g/mol . It has a long fluorescent lifetime, detectability at low concentration, a relatively long wavelength of excitation (250-300 nm), and emission at 415 nm .

Scientific Research Applications

  • Spectroscopic and Biological Data : It has been compared with cyclic adenosine 3',5'-monophosphate in terms of spectroscopic properties like nuclear magnetic resonance, mass-, ultraviolet-, and fluorescence spectroscopy. No significant biological difference between these compounds has been found (Wombacher & Reuter-Smerdka, 1976).

  • Activity in Enzyme Systems : This compound serves as a powerful probe for systems involving adenosine 3',5'-monophosphate due to its long fluorescent lifetime and detectability at low concentrations (Secrist et al., 1972).

  • Fluorescence Studies : Studies have indicated the presence of only one emitting fluorophore in 1,N6-ethenoadenosine 5'-monophosphate and examined its fluorescence characteristics over a range of pH levels (Spencer et al., 1974).

  • Fluorescence Decay Studies : Research on dinucleoside monophosphates containing 1-N6-ethenoadenosine revealed that their fluorescence spectra are similar to epsilon AMP, and the fluorescence decay kinetics suggest multiple conformational states (Kubota et al., 1983).

  • Interaction with Nucleotides : It has been found that AMP, GMP, TMP, and CMP can quench the fluorescence of 1,N6-ethenoadenosine monophosphate, with varying degrees of quenching efficiency among these nucleotides (Kubota et al., 1979).

  • Polymerization Studies : Polymerization of 1,N 6 - ethenoadenosine 5′-diphosphate with polynucleotide phosphorylase from Escherichia coli yielded poly(1,N6-ethenoadenylic acid), a new fluorescent polynucleotide, indicating potential applications in biochemistry and molecular biology (Lehrach & Scheit, 1973).

  • Biological Activities of Derivatives : Studies on the fluorescent 1, N 6 -ethenoadenosine derivatives of various adenosine compounds have shown varied activities in enzyme systems, underscoring the utility of these compounds in biochemical assays (Roberts et al., 1975).

Mechanism of Action

1,N6-Ethenoadenosine 5’-monophosphate (sodium salt) can be used in assays of 5’-nucleotidase activity .

Safety and Hazards

The safety data sheet indicates that it may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Future Directions

As a highly fluorescent analog of adenosine 5’-monophosphate (AMP), 1,N6-Ethenoadenosine 5’-monophosphate (sodium salt) serves as an effective probe for AMP-related systems . Its future applications could be in the field of biochemistry for studying AMP-related systems and in assays of 5’-nucleotidase activity .

Properties

IUPAC Name

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N5O7P.2Na/c18-8-6(3-23-25(20,21)22)24-12(9(8)19)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;;/h1-2,4-6,8-9,12,18-19H,3H2,(H2,20,21,22);;/q;2*+1/p-2/t6-,8-,9-,12-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSQHHAQCKSCRL-CMUBXXRSSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)([O-])[O-])O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN2C=NC3=C(C2=N1)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)([O-])[O-])O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N5Na2O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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